5-Iodo-2-(pyrrolidin-2-yl)pyrimidine
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Overview
Description
5-Iodo-2-(pyrrolidin-2-yl)pyrimidine is a heterocyclic compound that features both pyrrolidine and pyrimidine rings. The presence of iodine at the 5-position of the pyrimidine ring and the pyrrolidin-2-yl substituent makes this compound unique. Heterocyclic compounds like this one are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often include solvents like acetonitrile or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(pyrrolidin-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives, while reduction reactions can modify the pyrimidine ring.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Cyclization: Catalysts like palladium or copper salts can facilitate cyclization reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, pyrrolidin-2-one derivatives, and complex heterocyclic compounds .
Scientific Research Applications
5-Iodo-2-(pyrrolidin-2-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Iodo-2-(pyrrolidin-2-yl)pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, altering their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-2-yl)pyrimidine: Lacks the iodine substituent, resulting in different chemical reactivity and biological activity.
5-Bromo-2-(pyrrolidin-2-yl)pyrimidine: Similar structure but with a bromine atom instead of iodine, leading to different halogen bonding properties.
5-Iodo-2-(pyrrolidin-1-yl)pyrimidine: Similar structure but with a different substitution pattern on the pyrrolidine ring.
Uniqueness
The presence of the iodine atom at the 5-position of the pyrimidine ring in 5-Iodo-2-(pyrrolidin-2-yl)pyrimidine makes it unique. This iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity for its targets .
Properties
Molecular Formula |
C8H10IN3 |
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Molecular Weight |
275.09 g/mol |
IUPAC Name |
5-iodo-2-pyrrolidin-2-ylpyrimidine |
InChI |
InChI=1S/C8H10IN3/c9-6-4-11-8(12-5-6)7-2-1-3-10-7/h4-5,7,10H,1-3H2 |
InChI Key |
GWHXKAUZNUEORC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=N2)I |
Origin of Product |
United States |
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